Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
Description
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate (CAS: 61545-36-6) is an indole derivative featuring a benzyloxy (-OBzl) group at position 4 and a methyl ester (-COOMe) at position 5. Its molecular formula is C₁₇H₁₅NO₃, with a molecular weight of 281.31 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the benzyloxy group as a protective moiety for hydroxyl groups during synthetic pathways. Its synthesis involves regioselective functionalization of the indole core, often requiring careful control to avoid undesired substitutions.
Properties
IUPAC Name |
methyl 4-phenylmethoxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)13-9-15-14(7-8-18-15)16(10-13)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOBJRJIGGDCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444491 | |
| Record name | Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61545-36-6 | |
| Record name | Methyl 4-(benzyloxy)-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate generally involves multi-step organic transformations starting from substituted indole or indole precursor compounds. The key steps include:
- Construction or functionalization of the indole ring.
- Introduction of the benzyloxy group at the 4-position.
- Installation of the methyl carboxylate group at the 6-position.
Two main synthetic approaches are commonly employed:
- Functional group transformations on preformed indole derivatives.
- Construction of the indole ring with substituents already present or introduced during synthesis.
Preparation via Functionalization of 4-Hydroxyindole Derivatives
One effective route involves starting from 4-hydroxyindole derivatives, which are selectively O-alkylated with benzyl groups to introduce the benzyloxy substituent, followed by esterification or carboxylation at the 6-position.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| O-Benzylation | Benzyl bromide or benzyl chloride, base (e.g., K2CO3), DMF or acetone, room temp to reflux | Selective formation of 4-(benzyloxy)indole derivatives via nucleophilic substitution on the phenolic OH |
| Carboxylation/Esterification | Methylation using methyl chloroformate or methyl iodide in the presence of base; or introduction of ester by Pd-catalyzed carbonylation | Formation of methyl ester at the 6-position |
This method benefits from the regioselectivity of O-alkylation and the ability to modify the carboxylate group under mild conditions.
Synthesis from Nitroindole Precursors with Subsequent Reduction and Protection
A more elaborate but versatile method involves starting from 4-nitroindole derivatives, which are converted to the 4-amino or 4-hydroxy intermediates through reduction and further functional group manipulation.
Key steps include:
- Protection of the indole nitrogen to prevent side reactions.
- Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C under hydrogen atmosphere).
- Benzylation of the hydroxy or amino group to introduce the benzyloxy substituent.
- Carboxylation or esterification at the 6-position through lithiation and reaction with electrophiles.
A representative example from recent literature illustrates this approach:
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Protection of indole NH | Boc anhydride, 4-dimethylaminopyridine (DMAP), room temperature | Formation of Boc-protected indole |
| Nitro group reduction | Hydrogen gas, Pd/C catalyst, ethanol solvent, room temp to 4 days | Conversion of nitro to amino group (83% yield) |
| Benzylation | Benzyl chloroformate, pyridine, room temperature | Formation of benzyloxy carbamate derivative |
| Lithiation and ester formation | n-Butyllithium at −78 °C, then methyl chloroformate or methyl iodide | Introduction of methyl ester at 6-position |
This method allows for precise control of substitution patterns and is adaptable to various indole derivatives.
Fischer Indole Synthesis for Indole Core Formation with Substituents
The classical Fischer indole synthesis remains a versatile method to construct the indole ring with desired substituents, including benzyloxy and carboxylate groups.
- Condensation of phenylhydrazine derivatives with aldehydes or ketones bearing benzyloxy and ester functionalities.
- Acid-catalyzed rearrangement to form the indole skeleton.
- Subsequent purification and functional group adjustments.
Microwave-assisted Fischer synthesis has been reported to improve yields and reaction times for methoxy-substituted indoles, which can be adapted for benzyloxy substituents.
Modified Bischler Indole Synthesis
The modified Bischler synthesis involves cyclization of amino ketones derived from substituted anilines and phenacyl bromides. This method can be adapted to prepare indoles with benzyloxy substituents by using appropriately substituted starting materials.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino ketone formation | Reaction of 3,5-dimethoxyaniline with phenacyl bromides | Precursor to indole ring |
| Cyclization (Bischler rearrangement) | Acidic or thermal conditions, sometimes with additives like ZnCl2 or PCl5 | Formation of substituted indole ring |
| Functional group modification | Introduction of benzyloxy group via O-alkylation or carbamate formation | Tailoring substitution pattern |
This approach is useful for generating 3- and 4-substituted indoles, including benzyloxy derivatives, with good regioselectivity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| O-Benzylation of 4-hydroxyindole | 4-Hydroxyindole derivatives | Benzyl bromide, base, DMF/acetone | Simple, regioselective | Requires 4-hydroxyindole precursor |
| Nitroindole reduction and protection | 4-Nitroindole derivatives | Pd/C hydrogenation, Boc protection, lithiation | Versatile, allows multiple substitutions | Multi-step, longer reaction times |
| Fischer indole synthesis | Phenylhydrazines + substituted ketones | Acid catalysis, microwave irradiation | Direct indole formation | May require optimization for benzyloxy group |
| Modified Bischler synthesis | Amino ketones from anilines + phenacyl bromides | Acidic cyclization, ZnCl2, PCl5 | Good regioselectivity | Sensitive to reaction conditions |
Research Findings and Optimization Notes
Hydrogenation Reduction: Nitro group reduction to amine using Pd/C under hydrogen atmosphere is efficient but may require prolonged reaction times (up to 4 days) for complete conversion.
Protection Strategies: Boc protection of indole nitrogen is critical to prevent side reactions during lithiation and benzylation steps.
Lithiation and Esterification: Low-temperature lithiation (−78 °C) with n-butyllithium followed by reaction with methyl chloroformate is effective for introducing the methyl ester at the 6-position with good yields.
Purification: Flash chromatography and reverse-phase chromatography are commonly used to purify intermediates and final products, ensuring high purity suitable for further applications.
Microwave-Assisted Fischer Synthesis: Use of microwave irradiation can significantly reduce reaction times and improve yields in indole synthesis, potentially applicable for benzyloxy-substituted indoles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate has been studied for its potential as a lead compound in drug discovery. Its structural characteristics allow it to interact with multiple biological pathways, making it a candidate for further pharmacological evaluation.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth through modulation of apoptotic pathways .
- Anti-inflammatory Properties : Research suggests that this compound may inhibit specific enzyme pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
The biological activity of this compound has been explored through various mechanisms:
- Enzyme Inhibition : Studies have indicated that it may inhibit enzymes that play critical roles in metabolic pathways associated with cancer and inflammation. For example, it could modulate cyclooxygenase (COX) activity, which is pivotal in the inflammatory process .
- Receptor Interaction : The compound may also interact with specific receptors in the body, influencing signaling pathways that regulate cell proliferation and survival. This interaction is crucial for developing targeted therapies for diseases like cancer .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the indole core can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers and Regiochemical Variations
Methyl 5-Benzyloxy-1H-indole-2-carboxylate (CAS: N/A)
- Substituents : Benzyloxy at C5, methyl ester at C2.
- Key Differences : The carboxylate group at C2 alters reactivity compared to the C6-substituted analog. Synthesis of this isomer involves cyclization of azidocinnamate esters, with regioselectivity influenced by substituent positions.
- Applications : Intermediate for indole-based seco-CI derivatives, highlighting the impact of carboxylate positioning on biological activity.
Methyl 6-Methoxy-1H-indole-2-carboxylate (CAS: 98081-83-5)
Substituent Modifications: Halogens and Alkyl Groups
- Methyl 4-Bromo-1H-indole-6-carboxylate (CAS: 882679-96-1) Substituents: Bromo (-Br) at C4, methyl ester at C6. Molecular Formula: C₁₀H₈BrNO₂. Key Differences: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex heterocycles.
- Methyl 4-Chloro-2-Methyl-1H-indole-6-carboxylate (CAS: 1260386-48-8) Substituents: Chloro (-Cl) at C4, methyl (-Me) at C2, methyl ester at C6.
N-Substituted Indole Derivatives
- Methyl 1-(4-Methoxybenzyl)-1H-indole-6-carboxylate Substituents: 4-Methoxybenzyl (-CH₂C₆H₄OMe) at N1, methyl ester at C6. Molecular Formula: C₁₈H₁₇NO₃. Key Differences: N-alkylation shifts electronic properties and solubility. This compound is a precursor to carboxylic acids for drug discovery, emphasizing the role of N-protection in medicinal chemistry.
Biological Activity
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzyloxy group at the 4-position and a carboxylate ester at the 6-position of the indole ring, which contributes to its reactivity and interaction with biological targets.
Overview of Biological Activity
The biological activity of this compound primarily includes:
- Anticancer Properties : The compound has shown promise as an anticancer agent, particularly in breast cancer models. It may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapy .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially through the modulation of specific enzyme pathways involved in inflammation.
- Interactions with Biological Targets : The benzyloxy group enhances the compound's ability to interact with biological membranes, while the indole core engages in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression and inflammation, thereby exerting its therapeutic effects.
- Receptor Modulation : By interacting with various receptors, it can influence signaling pathways that are critical in disease processes.
Research Findings
Recent studies have highlighted several significant findings regarding the biological activity of this compound:
- In Vitro Studies : The compound demonstrated an IC50 value of approximately 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative activity. It was also shown to induce G2/M phase cell cycle arrest and apoptosis .
- Mechanistic Insights : Immunofluorescence studies indicated that this compound targets tubulin, leading to multinucleation—a hallmark of mitotic catastrophe. This suggests that it disrupts microtubule dynamics, which is crucial for cell division .
- Comparative Analysis : Similar compounds with structural modifications have been evaluated for their biological activities. For instance, methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate exhibited antimicrobial and anticancer properties as well, reinforcing the importance of the indole structure in drug design .
Data Table: Comparative Biological Activity
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 52 | Antiproliferative in MCF-7 cells |
| Methyl 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylate | Varies | Antimicrobial, anticancer |
| Indomethacin | N/A | Anti-inflammatory agent |
Case Studies
Several case studies have explored the therapeutic potential of indole derivatives similar to this compound:
- Case Study on Anticancer Activity : A study focusing on structurally related compounds demonstrated their effectiveness against various cancer cell lines through mechanisms involving microtubule destabilization and apoptosis induction .
- Case Study on Anti-inflammatory Effects : Another investigation revealed that compounds within this class could inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic intervention in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for Methyl 4-(benzyloxy)-1H-indole-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with indole ring formation followed by functionalization. Key steps include:
Indole Core Construction : Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.
Benzyloxy Group Introduction : Alkylation or nucleophilic substitution at the 4-position using benzyl bromide or benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
Esterification : Methylation of the carboxylic acid precursor using methanol/H⁺ or methyl iodide in the presence of a base.
Optimization Strategies : Adjusting reaction temperature (e.g., 60–80°C for benzylation), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling steps) can improve yields. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm benzyloxy (δ ~4.9–5.1 ppm for CH₂), indole NH (δ ~10–12 ppm), and ester groups (δ ~3.8–4.0 ppm for OCH₃).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzyl ether linkages (C-O at ~1250 cm⁻¹).
- X-ray Crystallography : Use SHELX programs (SHELXS/SHELXL) for structure determination. Refinement against high-resolution data resolves ambiguities in substituent positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Data Validation : Cross-validate crystallographic results with spectroscopic data (e.g., NOESY for spatial proximity of benzyloxy and ester groups).
- Reaction Monitoring : Employ LC-MS or in situ IR to detect intermediates. For example, unreacted starting material or byproducts (e.g., de-benzylated analogs) may explain low yields.
- Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents on reaction pathways .
Q. What strategies mitigate low yields in the final esterification step?
- Methodological Answer :
- Acid Catalysis : Use H₂SO₄ or TsOH in methanol for direct esterification of carboxylic acid precursors.
- Coupling Reagents : For sterically hindered substrates, employ DCC/DMAP or EDC/HOBt to activate the carboxyl group.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) to minimize decomposition .
Q. How does the benzyloxy group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- Protecting Group Stability : The benzyloxy group is stable under acidic conditions but cleavable via hydrogenolysis (H₂/Pd-C). This allows selective modification of other positions (e.g., C-3 or C-5).
- Electronic Effects : Electron-donating benzyloxy groups activate the indole ring for electrophilic substitution (e.g., nitration at C-5).
- Case Study : Comparison with analogs lacking the benzyloxy group (e.g., methyl 1H-indole-6-carboxylate) reveals reduced solubility and altered regioselectivity .
Key Research Challenges
- Stereochemical Control : Benzyloxy groups may induce axial chirality; use chiral HPLC or asymmetric catalysis for enantioselective synthesis.
- Toxicity Profiling : Assess mutagenic potential via Ames tests, as indole derivatives may intercalate DNA .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
